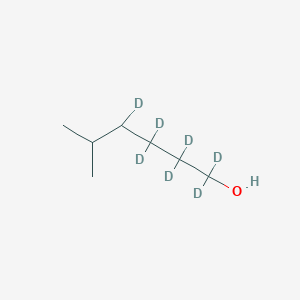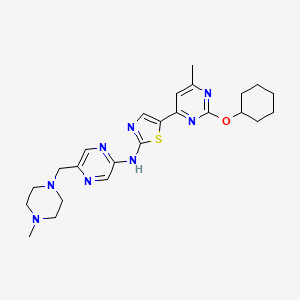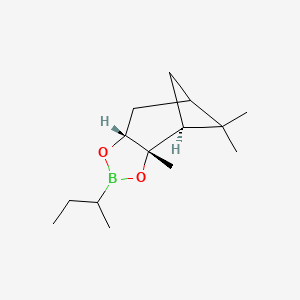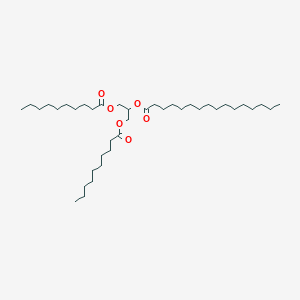![molecular formula C14H14BNO5S B13406991 3-[(R)-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid](/img/structure/B13406991.png)
3-[(R)-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[®-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid is an organic compound belonging to the class of benzoic acids. This compound contains a benzene ring with a carboxyl group, a boron atom, and a thiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[®-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-[®-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of boron.
Reduction: Reduction reactions can convert the boron atom to a lower oxidation state.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes.
Aplicaciones Científicas De Investigación
3-[®-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[®-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid involves its interaction with molecular targets such as enzymes. The boron atom in the compound can form reversible covalent bonds with enzyme active sites, inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibition and antimicrobial action .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Contains a phenyl group instead of a thiophene ring.
Thiophene-2-boronic acid: Lacks the benzoic acid moiety.
Benzoic acid: Does not contain boron or thiophene groups.
Uniqueness
3-[®-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid is unique due to its combination of a benzoic acid moiety, a boron atom, and a thiophene ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C14H14BNO5S |
|---|---|
Peso molecular |
319.1 g/mol |
Nombre IUPAC |
3-[borono-[(2-thiophen-2-ylacetyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C14H14BNO5S/c17-12(8-11-5-2-6-22-11)16-13(15(20)21)9-3-1-4-10(7-9)14(18)19/h1-7,13,20-21H,8H2,(H,16,17)(H,18,19) |
Clave InChI |
HQLQTGGLHBYZSA-UHFFFAOYSA-N |
SMILES canónico |
B(C(C1=CC(=CC=C1)C(=O)O)NC(=O)CC2=CC=CS2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium](/img/structure/B13406909.png)



![Methyl 2-[[1-[[1-(2-tert-butylperoxypropan-2-ylamino)-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]benzoate](/img/structure/B13406945.png)

![4'-Heptyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13406954.png)


![NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc](/img/structure/B13406978.png)
![6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13406980.png)
![2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B13406982.png)


